7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound that features an oxirane (epoxide) ring fused to a benzodioxepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the formation of the oxirane ring followed by its attachment to the benzodioxepine structure. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the oxirane ring. For example, the precursor can be treated with hydrogen peroxide in the presence of a base to yield the desired epoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets through the reactive oxirane ring. This ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Oxiranecarbonitriles: Compounds with both oxirane and cyano groups, used in similar synthetic applications.
Furan Derivatives: Compounds with a furan ring, which share some chemical reactivity with benzodioxepine derivatives.
Naphthalen-1-yl Oxiranes: Compounds with an oxirane ring attached to a naphthalene structure, used in organic synthesis.
Uniqueness
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to its combination of an oxirane ring with a benzodioxepine structure, providing distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-4-12-9-3-2-8(11-7-14-11)6-10(9)13-5-1/h2-3,6,11H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOSFSVJXZLPJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3CO3)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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